molecular formula C20H26O6 B11703442 1-Methoxy-2-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethoxy)benzene

1-Methoxy-2-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethoxy)benzene

Cat. No.: B11703442
M. Wt: 362.4 g/mol
InChI Key: JEGAUZOSPOCUQK-UHFFFAOYSA-N
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Description

1-Methoxy-2-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethoxy)benzene is an organic compound with the molecular formula C18H22O5 It is a complex ether derivative of benzene, characterized by multiple ethoxy and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethoxy)benzene typically involves the reaction of 1-methoxy-2-(2-methoxyphenoxy)ethane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethoxy groups are replaced by other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), Aminating agents like ammonia (NH3) or primary amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-Methoxy-2-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of novel drug candidates.

    Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s multiple ether linkages and aromatic structure allow it to interact with various enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-2-(2-methoxyphenoxy)ethane
  • 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
  • 1-Bromo-2-(2-methoxyethoxy)ethane

Uniqueness

1-Methoxy-2-(2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}ethoxy)benzene stands out due to its extended ether chain and multiple methoxy groups, which confer unique chemical properties. These structural features enhance its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

1-methoxy-2-[2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]ethoxy]benzene

InChI

InChI=1S/C20H26O6/c1-21-17-7-3-5-9-19(17)25-15-13-23-11-12-24-14-16-26-20-10-6-4-8-18(20)22-2/h3-10H,11-16H2,1-2H3

InChI Key

JEGAUZOSPOCUQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCOCCOCCOC2=CC=CC=C2OC

Origin of Product

United States

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